molecular formula C14H15NO3S B085462 N-(2-methoxy-5-methylphenyl)benzenesulfonamide CAS No. 6964-02-9

N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No.: B085462
CAS No.: 6964-02-9
M. Wt: 277.34 g/mol
InChI Key: SNCSZUJMKFNFHX-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)benzenesulfonamide typically involves the reaction of 2-methoxy-5-methylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methoxy-5-methylaniline+benzenesulfonyl chlorideThis compound+HCl\text{2-methoxy-5-methylaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-methoxy-5-methylaniline+benzenesulfonyl chloride→this compound+HCl

The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(2-hydroxy-5-methylphenyl)benzenesulfonamide.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-(2-hydroxy-5-methylphenyl)benzenesulfonamide.

    Reduction: this compound with an amine group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)benzenesulfonamide
  • N-(2-methylphenyl)benzenesulfonamide
  • N-(2-hydroxy-5-methylphenyl)benzenesulfonamide

Uniqueness

N-(2-methoxy-5-methylphenyl)benzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar sulfonamides.

Biological Activity

N-(2-methoxy-5-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a phenyl ring with methoxy and methyl substituents. Its chemical formula is C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S. The presence of the methoxy and methyl groups enhances lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly proteins involved in cellular processes. The compound is known to inhibit certain enzymes and disrupt cellular signaling pathways, which can lead to cytotoxic effects in cancer cells. Specifically, it has been shown to target microtubule dynamics by binding to tubulin, thereby affecting cell proliferation and inducing apoptosis in tumor cells.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. It has been reported to have sub-micromolar IC50 values, indicating potent anticancer activity. The compound's mechanism involves disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (μM)Mechanism of Action
HeLa<0.5Microtubule disruption
MCF7<0.6Induction of apoptosis
MDA-MB-231<0.4Inhibition of cell proliferation

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have shown antimicrobial activity. Studies suggest that these compounds can inhibit bacterial growth, making them potential candidates for the development of new antibiotics .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Case Studies and Research Findings

  • Cytotoxicity in Cancer Models : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. Mice treated with the compound showed a reduction in tumor volume compared to controls .
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins .
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during short-term studies .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-11-8-9-14(18-2)13(10-11)15-19(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCSZUJMKFNFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20989747
Record name N-(2-Methoxy-5-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6964-02-9
Record name MLS002693568
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Methoxy-5-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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